Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl-
Description
The compound "Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl-" is a furan derivative characterized by a central furan ring substituted at the 2- and 5-positions with 4-ethoxy-3-methoxyphenyl groups and methyl groups at the 3- and 4-positions.
Properties
CAS No. |
749-33-7 |
|---|---|
Molecular Formula |
C24H28O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C24H28O5/c1-7-27-19-11-9-17(13-21(19)25-5)23-15(3)16(4)24(29-23)18-10-12-20(28-8-2)22(14-18)26-6/h9-14H,7-8H2,1-6H3 |
InChI Key |
FXDSEDUSYJZTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C(=C(O2)C3=CC(=C(C=C3)OCC)OC)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Furan derivatives are known for their biological activity. The specific compound has been studied for its potential use in:
- Anticancer Agents : Research indicates that furan compounds can exhibit cytotoxicity against various cancer cell lines. The presence of methoxy and ethoxy substituents may enhance this activity by improving solubility and bioavailability.
- Antioxidant Properties : Compounds containing furan rings often show antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
Materials Science
Furan-based compounds are increasingly being explored for their utility in:
- Polymer Chemistry : The furan moiety can be polymerized to create thermosetting resins with desirable mechanical properties. These materials find applications in coatings, adhesives, and composites.
- Conductive Materials : Some studies suggest that furan derivatives can be incorporated into conductive polymers, enhancing their electrical properties for use in electronic devices.
Environmental Chemistry
The environmental applications of Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl- include:
- Pollutant Degradation : Research has shown that certain furan derivatives can catalyze the degradation of environmental pollutants through advanced oxidation processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of furan exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted the role of substituents like methoxy and ethoxy groups in enhancing the anticancer activity of the furan core .
Case Study 2: Polymer Development
In another research project focused on material science, researchers synthesized a series of furan-based polymers that exhibited excellent thermal stability and mechanical strength. These polymers were tested for their potential use in high-performance coatings .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents, antioxidants | Significant cytotoxicity against cancer cell lines |
| Materials Science | Polymer chemistry, conductive materials | Enhanced mechanical properties and thermal stability |
| Environmental Chemistry | Pollutant degradation | Effective in catalyzing degradation of pollutants |
Mechanism of Action
The mechanism by which 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Impact of Substituents on Properties and Bioactivity
Ethoxy vs. Methoxy Groups: The target compound’s 4-ethoxy-3-methoxyphenyl substituents confer greater lipophilicity compared to analogs with only methoxy groups (e.g., the tetrahydro derivative in ). This may enhance membrane permeability in biological systems but reduce aqueous solubility .
Hydroxy vs. Alkoxy Groups: The hydroxy-substituted analog () exhibits higher polarity due to phenolic -OH groups, making it more suitable for antioxidant activities via radical scavenging .
Saturation of the Furan Ring :
- The tetrahydrofuran derivative () has a saturated ring, reducing ring strain and altering conformational flexibility compared to the fully aromatic target compound. This may influence binding to biological targets .
Functional Group Diversity: The 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile () introduces an amino group and a nitrile, which could increase reactivity (e.g., participation in hydrogen bonding or nucleophilic reactions) but also raise toxicity concerns .
Biological Activity
Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl- (CAS Number: 987-71-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
- Molecular Formula: CHO
- Molecular Weight: 428.475 g/mol
- Structure: The compound features a furan ring substituted with two ethoxy and methoxy phenyl groups as well as dimethyl groups at the 3 and 4 positions.
Biological Activity Overview
Research has indicated that compounds with furan moieties often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will delve into specific activities associated with Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl-.
Anticancer Activity
Several studies have explored the anticancer potential of furan derivatives. In particular, compounds similar to Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl- have shown promise against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Furan derivative A | HCT116 (Colon) | 6.76 | Induction of apoptosis via Bax and p53 activation |
| Furan derivative B | A549 (Lung) | 193.93 | Inhibition of Bcl2 expression |
| Furan derivative C | HCT116 | 43.00 | Enhanced caspase activity |
The data indicates that certain furan derivatives exhibit significant cytotoxicity against HCT116 cells compared to A549 cells. The mechanism involves the modulation of apoptotic pathways through the regulation of key proteins such as Bax and Bcl2 .
Anti-inflammatory Properties
Furan derivatives are also noted for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to a decrease in the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Activity
Furan derivatives have shown potential as antimicrobial agents against various pathogens. Studies indicate that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Efficacy Against Pathogens
In vitro studies have demonstrated that Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl- exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are presented in Table 2:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran?
- Methodological Answer : Structural characterization should prioritize single-crystal X-ray diffraction (SC-XRD) to resolve substituent stereochemistry and intermolecular interactions (e.g., C–H⋯H or halogen contacts in hexasubstituted furans) . Complement with NMR (¹H/¹³C) to confirm substituent positions and purity, particularly for ethoxy and methoxy groups. For example, SC-XRD resolved Br⋯Br contacts in a related brominated furan derivative . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, as demonstrated in studies of dihydrofuran analogs .
Q. How can researchers optimize synthetic routes for 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran?
- Methodological Answer : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura) to link aryl groups to the furan core, as seen in patents for bis(aminomethyl)furan derivatives . Monitor reaction conditions (e.g., temperature, catalyst loading) to mitigate steric hindrance from the 3,4-dimethyl groups. Purification via column chromatography with gradient elution is recommended, as applied to structurally complex furans in pharmaceutical synthesis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran?
- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and assess electron distribution, as demonstrated in DFT studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole derivatives . Pair with molecular docking to explore potential bioactivity, leveraging structural data from pharmacologically active furans like pafuramidine (a bis-phenylfuran antimalarial) .
Q. How can researchers resolve contradictions in reported crystallographic data for substituted dihydrofurans?
- Methodological Answer : Address discrepancies (e.g., bond lengths, torsion angles) by cross-validating SC-XRD results with solid-state NMR or Hirshfeld surface analysis , as applied to resolve C–H⋯H interactions in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran . For ambiguous cases, compare with NIST-standardized structural data for dihydrofuran analogs .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry during aryl coupling steps, inspired by methods for benzodioxepin-furan hybrids . Validate enantiopurity via chiral HPLC or vibrational circular dichroism (VCD) , as used in studies of (3R,4R)-configured dihydrofuranones .
Q. How can researchers evaluate the potential pharmacological relevance of this compound?
- Methodological Answer : Screen for antiparasitic or antimicrobial activity using in vitro assays (e.g., Plasmodium falciparum growth inhibition), drawing parallels to 2,5-bis(4-(N-methoxyamidino)phenyl)furan derivatives . Pair with ADMET predictions to assess bioavailability, leveraging logP values from structurally similar NIST-curated furans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
